molecular formula C7H5BrCl2O B6164093 2-bromo-3,4-dichloro-1-methoxybenzene CAS No. 174913-13-4

2-bromo-3,4-dichloro-1-methoxybenzene

Cat. No.: B6164093
CAS No.: 174913-13-4
M. Wt: 255.9
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Description

2-Bromo-3,4-dichloro-1-methoxybenzene (CAS: 174913-13-4) is a halogenated aromatic compound with the molecular formula C₇H₅BrCl₂O and a molar mass of 255.92 g/mol. It features a methoxy group at position 1, bromine at position 2, and chlorine atoms at positions 3 and 4 on the benzene ring. This substitution pattern confers unique electronic and steric properties, influencing its reactivity and applications in organic synthesis.

Properties

CAS No.

174913-13-4

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4-dichloro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3,4-dichloroanisole (3,4-dichloro-1-methoxybenzene) using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dichloro-1-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The compound can undergo further substitution reactions on the benzene ring, such as nitration or sulfonation.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.

    Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines or thiophenols.

    Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of methylated derivatives.

Scientific Research Applications

2-Bromo-3,4-dichloro-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-3,4-dichloro-1-methoxybenzene depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the compound reacts with an electrophile to form a sigma complex, followed by deprotonation to restore aromaticity. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences the reactivity and orientation of the substitution.

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Storage : Requires protection from light, inert atmosphere, and room temperature .
  • Hazard Profile : Classified under GHS warnings with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

This section evaluates 2-bromo-3,4-dichloro-1-methoxybenzene against analogs with comparable substitution patterns, focusing on physicochemical properties, reactivity, and safety.

Structural Analogs and Similarity Scores

and highlight compounds with high structural similarity (scores 0.81–0.90), including:

  • 4-Bromo-2-chloro-1-methoxybenzene (CAS 3964-56-5, similarity 0.81)
  • 1-Bromo-3-chloro-2-methoxybenzene (CAS 183802-98-4, similarity 0.90)

Physicochemical Properties

Table 1: Comparative Physical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C)
This compound 174913-13-4 C₇H₅BrCl₂O 255.92 No data No data
2-Bromo-3:5-dinitrobenzoate (Et) Not available C₉H₇BrN₂O₆ 327.07 74 Not reported
2-Bromo-3:4-dimethoxybenzaldehyde Not available C₉H₉BrO₃ 245.07 86 Not reported
4-Bromo-2-chloro-1-methoxybenzene 3964-56-5 C₇H₆BrClO 221.48 Not reported Not reported

Key Observations :

  • The nitro-substituted derivatives (e.g., 2-bromo-3:5-dinitrobenzoyl chloride) exhibit higher melting points (e.g., 74°C for the ethyl ester) due to strong intermolecular interactions from nitro groups .
  • Methoxy-rich analogs (e.g., 2-bromo-3:4-dimethoxybenzaldehyde) have lower melting points (86°C) compared to nitro derivatives, reflecting reduced polarity .

Table 2: Hazard Comparison

Compound Name GHS Hazard Statements Precautionary Measures
This compound H302, H315, H319, H335 Use PPE, avoid inhalation, store inert
2-Bromo-3:5-dinitrobenzamide Likely H318 (eye damage), H335 Handle in fume hood, avoid friction
2-Bromo-3:4-dimethoxybenzyl alcohol H319 (eye irritation) Use eye protection, ventilate workspace

Key Notes:

  • Nitro-containing analogs (e.g., 2-bromo-3:5-dinitrobenzamide) pose additional risks due to nitro group instability, requiring stringent handling .
  • Methoxy-rich compounds (e.g., 2-bromo-3:4-dimethoxybenzyl alcohol) have milder hazards but still necessitate standard precautions .

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